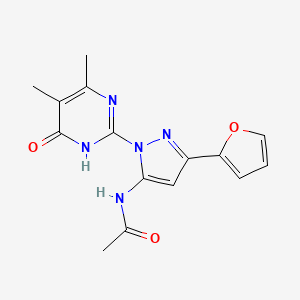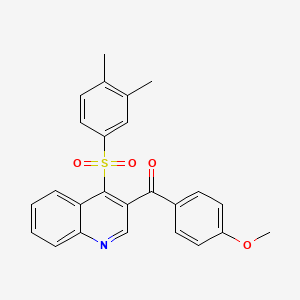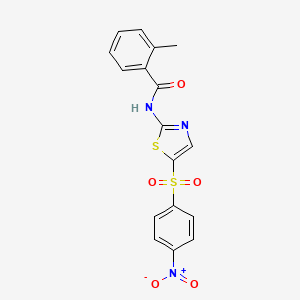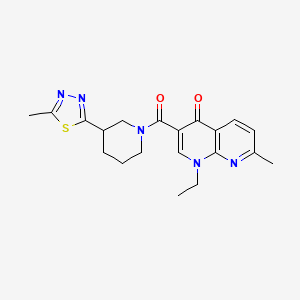![molecular formula C12H18O5 B2477863 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid CAS No. 2177264-83-2](/img/structure/B2477863.png)
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid is a useful research compound. Its molecular formula is C12H18O5 and its molecular weight is 242.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Liquid-Liquid Extraction of Carboxylic Acids
Carboxylic acids are crucial in producing bio-based plastics through fermentative routes, with liquid-liquid extraction (LLX) being a primary technology for recovering carboxylic acids from diluted aqueous streams. The review by Sprakel and Schuur (2019) discusses solvent developments for LLX of carboxylic acids, highlighting the use of ionic liquids and improvements in traditional solvent systems for acid extractions, providing insights into solvent selection and regeneration strategies to enhance the economic feasibility of the process Sprakel & Schuur, 2019.
Biocatalyst Inhibition by Carboxylic Acids
Jarboe et al. (2013) review the inhibitory effects of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative production of these acids. The study explores metabolic engineering strategies to increase microbial robustness against the inhibitory effects of carboxylic acids, which are also used as food preservatives due to their potency as microbial inhibitors Jarboe et al., 2013.
Carboxylic Acid Vapors and Corrosion of Copper
Bastidas and La Iglesia (2007) provide a comprehensive review of the corrosive effects of low molecular weight carboxylic acid vapors, such as formic, acetic, and propionic acids, on copper. The study emphasizes the environmental presence of these acids and their significant contribution to rain acidity, highlighting the need for understanding their impact on industrial and cultural heritage materials Bastidas & La Iglesia, 2007.
Cinnamic Acid Derivatives as Anticancer Agents
A review by De et al. (2011) focuses on cinnamic acid and its derivatives, which have been explored for their anticancer potentials. The study reviews the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, indicating the chemical versatility and medicinal relevance of carboxylic acid derivatives De et al., 2011.
Propiedades
IUPAC Name |
4,9,12-trioxadispiro[4.2.48.25]tetradecane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c13-10(14)9-1-2-11(17-9)3-5-12(6-4-11)15-7-8-16-12/h9H,1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGNOFJKWKAXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3(CC2)OCCO3)OC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2477790.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2477795.png)
![N-[2-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B2477797.png)


![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2477802.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2477803.png)
